molecular formula C25H26N4 B11175414 2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11175414
M. Wt: 382.5 g/mol
InChI Key: NSPLGFRXTGBSPV-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenylpyrazolo[1,5-a]pyrimidine moiety

Preparation Methods

The synthesis of 2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Phenylpyrazolo[1,5-a]pyrimidine Moiety: This step involves the reaction of the tetrahydroquinoline core with a phenylpyrazolo[1,5-a]pyrimidine derivative under conditions that facilitate the formation of the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine moieties, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines. It may also have applications in the development of new pharmaceuticals targeting specific molecular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study specific biological pathways and molecular interactions, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, in cancer cells, the compound may induce apoptosis by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2,2,4,6-Tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline include other heterocyclic compounds with pyrazolo[1,5-a]pyrimidine moieties. Some examples include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer advantages in certain applications over other similar compounds.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

2,2,4,6-tetramethyl-7-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C25H26N4/c1-16-12-19-17(2)14-25(3,4)28-22(19)13-20(16)23-10-11-26-24-21(15-27-29(23)24)18-8-6-5-7-9-18/h5-13,15,17,28H,14H2,1-4H3

InChI Key

NSPLGFRXTGBSPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=C(C=NN34)C5=CC=CC=C5)C)(C)C

Origin of Product

United States

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